molecular formula C8H11NS B1334704 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine CAS No. 58094-17-0

4,5,6,7-Tetrahydro-1-benzothiophen-4-amine

Cat. No. B1334704
CAS RN: 58094-17-0
M. Wt: 153.25 g/mol
InChI Key: VPBWFYNSOJYNJP-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is a chemical compound with the molecular formula CHNS . It has an average mass of 153.245 Da and a monoisotopic mass of 153.061218 Da .


Molecular Structure Analysis

The InChI code for 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is 1S/C8H11NS/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7H,1-3,9H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

4,5,6,7-Tetrahydro-1-benzothiophen-4-amine has a molecular weight of 153.25 .

Scientific Research Applications

1. Anti-corrosion Agents

  • Summary of Application : 4,5,6,7-Tetrahydro-1,3-benzothiazole incorporated azo dyes are used as anti-corrosive agents and dissolution protection of mild steel from 1 M HCl solution .
  • Methods of Application : The inhibition efficiency of the azo dyes is determined by potentiodynamic polarization technique and electrochemical impedance spectroscopic studies .
  • Results or Outcomes : The inhibition efficiency was increased as the concentration of the inhibitors increased and attains a maximum value of 83.81% for T1 at 2.5 ppm concentration .

2. Synthesis of Terrazoanthine Natural Products

  • Summary of Application : The alkene functionalised 2-aminobenzimidazole ring found in terrazoanthine natural products was synthesized in 3 steps from 1,2-epoxy-4-vinylcyclohexane .
  • Methods of Application : The synthesis was commenced from commercially available 4-vinyl-1-cyclohexene 1,2-epoxide, mixture of isomers 1. The epoxide underwent aminolysis with p-toluenesulfonamide under microwave irradiation .
  • Results or Outcomes : The synthesis yielded two separable, regioisomeric amino alcohols .

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine. Material Safety Data Sheets (MSDS) should be consulted for specific safety and hazard information .

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBWFYNSOJYNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400924
Record name 4,5,6,7-tetrahydro-1-benzothiophen-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1-benzothiophen-4-amine

CAS RN

58094-17-0
Record name 4,5,6,7-tetrahydro-1-benzothiophen-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1-benzothiophen-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure for the preparation of 4,5,6,7-tetrahydro-1-benzofuran-4-amine but substituting 6,7-dihydro-1-benzothiophen-4(5H)-one and making non-critical variations provided the title compound as a oil: 1H NMR (400 MHz, CDCl3) δ 7.09, 7.02, 3.95, 2.79, 2.03, 1.85, 1.62; 13C NMR (100 MHz, CDCl3) δ 140.51, 137.18, 126.77, 122.66, 47.96, 34.24, 25.48, 21.48;
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